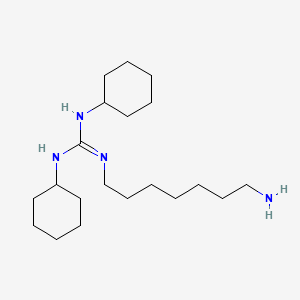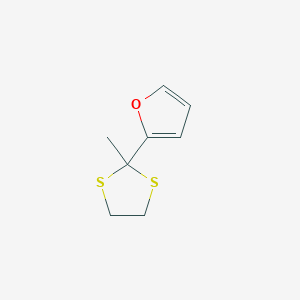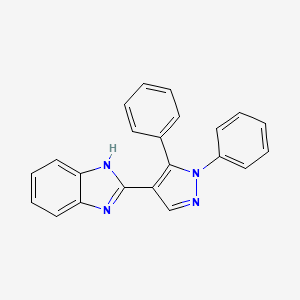
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antiviral, antitumor, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole typically involves multi-step reactions. One common synthetic route starts with the preparation of 1,5-diphenyl-1H-pyrazole, which is then reacted with benzimidazole under specific conditions to form the target compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Cyclization: This reaction can lead to the formation of additional heterocyclic rings, enhancing the compound’s structural complexity.
Aplicaciones Científicas De Investigación
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiviral agent, particularly against herpes simplex virus.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as an antiviral agent, it may inhibit viral replication by interfering with the viral DNA or RNA synthesis. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole can be compared with other similar compounds such as:
1,5-Diphenyl-1H-pyrazole: This compound shares the pyrazole core but lacks the benzimidazole moiety.
Benzimidazole derivatives: These compounds have the benzimidazole core but differ in their substituents.
Tetra-substituted pyrazole analogues: These compounds have multiple substituents on the pyrazole ring, which can alter their biological activities.
Propiedades
Número CAS |
409060-08-8 |
|---|---|
Fórmula molecular |
C22H16N4 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(1,5-diphenylpyrazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C22H16N4/c1-3-9-16(10-4-1)21-18(15-23-26(21)17-11-5-2-6-12-17)22-24-19-13-7-8-14-20(19)25-22/h1-15H,(H,24,25) |
Clave InChI |
UBJYASSYEQBXLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
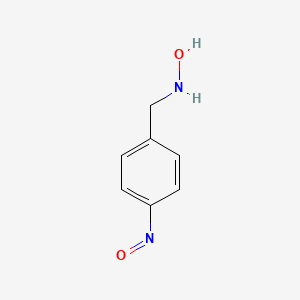
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
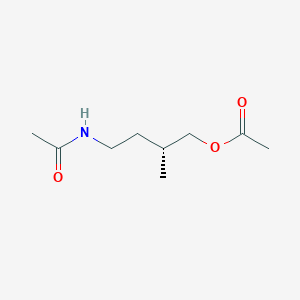
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
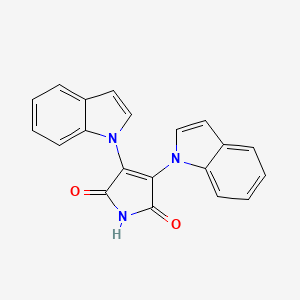
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)


